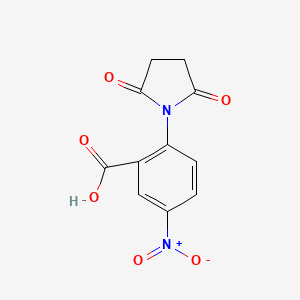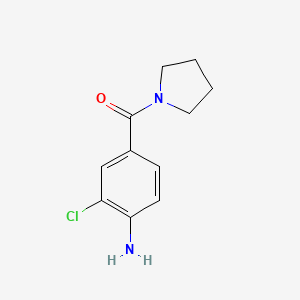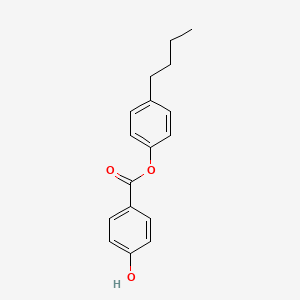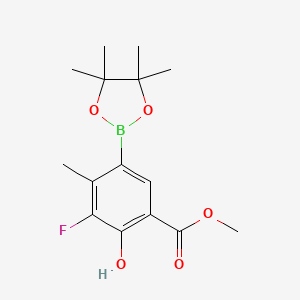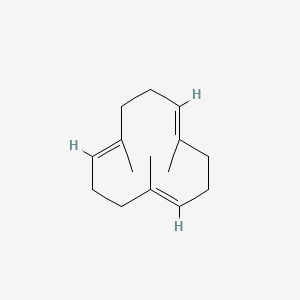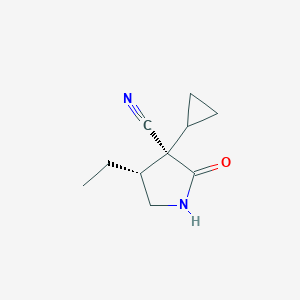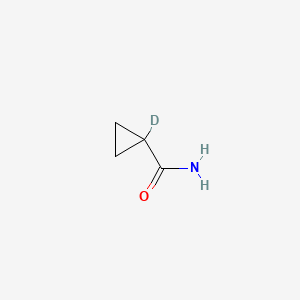
1-Deuteriocyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Deuteriocyclopropanecarboxamide is a deuterated derivative of cyclopropanecarboxamide. Deuterium, a stable isotope of hydrogen, replaces one of the hydrogen atoms in the cyclopropane ring, resulting in a compound with unique properties. This modification can influence the compound’s chemical behavior, making it valuable in various scientific research applications.
准备方法
The synthesis of 1-Deuteriocyclopropanecarboxamide involves several steps. One common method is the deuteration of cyclopropanecarboxamide using deuterium gas or deuterated reagents. The reaction typically occurs under controlled conditions to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale deuteration processes, utilizing specialized equipment to achieve high yields and purity.
化学反应分析
1-Deuteriocyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-Deuteriocyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and metabolic pathways.
Medicine: Deuterated compounds like this compound are explored for their potential therapeutic benefits, such as improved drug stability and reduced metabolic degradation.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can enhance product performance.
作用机制
The mechanism of action of 1-Deuteriocyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s binding affinity and metabolic stability, leading to changes in its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-Deuteriocyclopropanecarboxamide can be compared with other similar compounds, such as:
Cyclopropanecarboxamide: The non-deuterated parent compound, which has different chemical and biological properties due to the absence of deuterium.
Deuterated analogs: Other deuterated derivatives of cyclopropane compounds, which may have varying degrees of deuterium incorporation and different properties.
The uniqueness of this compound lies in its specific deuterium substitution, which can influence its reactivity, stability, and biological activity in ways that are distinct from its non-deuterated counterparts.
属性
分子式 |
C4H7NO |
|---|---|
分子量 |
86.11 g/mol |
IUPAC 名称 |
1-deuteriocyclopropane-1-carboxamide |
InChI |
InChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6)/i3D |
InChI 键 |
AIMMVWOEOZMVMS-WFVSFCRTSA-N |
手性 SMILES |
[2H]C1(CC1)C(=O)N |
规范 SMILES |
C1CC1C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-thiophen-3-ylanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13890356.png)
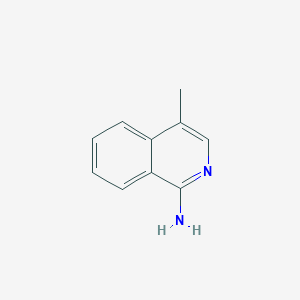
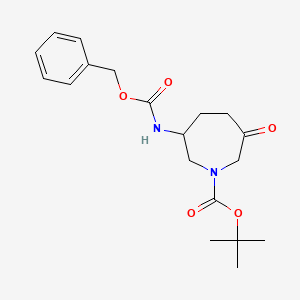
![tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate](/img/structure/B13890369.png)
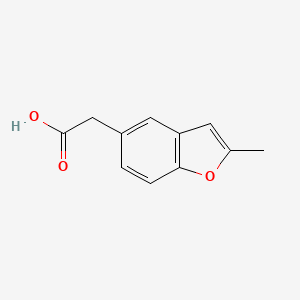
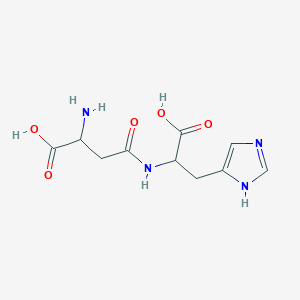
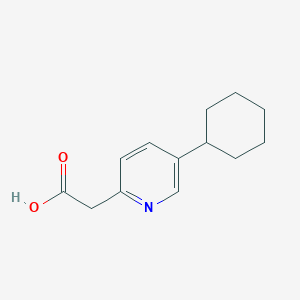
![Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13890386.png)
